N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine-linked 3-fluoro-5-methylphenyl group. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the aromatic ring, which modulate electronic and steric properties critical for biological activity and pharmacokinetics. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes such as kinases .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
N-(3-fluoro-5-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-3-9(12)5-10(4-8)14-11-6-13-15(2)7-11/h3-7,14H,1-2H3 |
InChI Key |
STSHQFOBMGESCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole moiety can be synthesized via cyclocondensation reactions involving 1,3-diketones and hydrazine derivatives. For example, 1-methyl-1H-pyrazol-4-amine derivatives are prepared by reacting appropriate 1,3-diketones with hydrazine hydrate under controlled conditions, as reported in related pyrazole synthesis literature.
- React 1,3-diketone (e.g., 1-methyl-3-oxobutan-1-one) with hydrazine hydrate in ethanol or another suitable solvent.
- Heat under reflux for several hours to promote cyclization.
- Isolate the pyrazole product by filtration or extraction.
N-Methylation of Pyrazole
N-Methylation of the pyrazole nitrogen is achieved by alkylation using methyl iodide or methyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
- Dissolve pyrazole intermediate in an aprotic solvent like dimethylformamide (DMF).
- Add sodium hydride to deprotonate the nitrogen.
- Slowly add methyl iodide at 0 °C to control reaction rate.
- Stir at ambient temperature for 18–24 hours.
- Work-up involves aqueous quenching, extraction with ethyl acetate, drying, and purification by recrystallization or chromatography.
Preparation of 3-Fluoro-5-methylphenylamine
The aromatic amine moiety, 3-fluoro-5-methylphenylamine, is typically prepared via electrophilic aromatic substitution introducing fluorine onto a methyl-substituted aniline or via reduction of corresponding nitro precursors.
- Fluorination can be achieved using selective fluorinating agents under controlled conditions to avoid over-substitution.
- Alternatively, 3-fluoro-5-methyl nitrobenzene can be reduced to the amine using catalytic hydrogenation or chemical reductants.
- Purification is critical to obtain high-purity amine for subsequent coupling.
Coupling of Pyrazole Amine with Aromatic Amine
The final step involves coupling the 1-methyl-1H-pyrazol-4-amine with the 3-fluoro-5-methylphenyl amine to form the target This compound .
- Direct nucleophilic substitution if a suitable leaving group is present on the pyrazole derivative.
- Amide bond formation via activation of carboxylic acid derivatives of pyrazole intermediates with coupling agents such as carbonyldiimidazole (CDI) or thionyl chloride to form acid chlorides, followed by reaction with the aromatic amine.
- Use of Suzuki coupling or Buchwald-Hartwig amination protocols if halogenated pyrazole intermediates are available.
Representative Synthesis Protocol
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,3-diketone + hydrazine hydrate, reflux in ethanol | 1-methyl-1H-pyrazol-4-amine | 75–85 | Cyclocondensation step |
| 2 | Pyrazole + NaH + CH3I in DMF, 0 °C to RT, 20 h | N-methyl-1H-pyrazol-4-amine | 70–80 | N-methylation |
| 3 | Aromatic fluorination or reduction of nitro precursor | 3-fluoro-5-methylphenylamine | 60–90 | Electrophilic substitution or reduction |
| 4 | Acid chloride formation from pyrazole carboxylic acid + aromatic amine coupling | This compound | 65–75 | Amide bond formation |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether mixtures is commonly used to purify intermediates and final products.
- Recrystallization: Often employed from solvents like ethanol or ethyl acetate to improve purity.
- Spectroscopic characterization: ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and purity of the compound.
- Melting point determination: Used to assess compound identity and purity.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Reaction temperature | 0 °C to reflux | Controls reaction rate and selectivity |
| Solvent | DMF, THF, ethanol | Solubility and reactivity of intermediates |
| Reaction time | 2–24 hours | Completeness of conversion |
| Base used | NaH, K2CO3 | Deprotonation efficiency for alkylation |
| Purification method | Chromatography, recrystallization | Product purity and yield |
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine Derivatives :
- Example : CDK2 inhibitors (e.g., compound 35 in ) feature pyrimidine cores with pyrazole substituents at the 4- or 5-positions. Regioisomerism (4- vs. 5-pyrazole substitution) significantly impacts inhibitory potency, with 5-substituted pyrazoles showing reduced activity due to steric clashes in the ATP-binding pocket .
- Key Difference : The target compound’s 3-fluoro-5-methylphenyl group enhances π-π stacking and hydrophobic interactions compared to simpler fluorophenyl groups in CDK2 inhibitors.
- In contrast, the 3-fluoro-5-methylphenyl group balances hydrophobicity and electronic effects, favoring target engagement in polar binding sites.
Data Table: Key Comparisons
Biological Activity
N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H12FN3
- Molecular Weight : 205.23 g/mol
- IUPAC Name : this compound
The structure of this compound includes a fluorine atom and a methyl group on the phenyl ring, which are critical for its biological activity. Its unique pyrazole core contributes to its interaction with various biological targets.
Preliminary studies indicate that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its antimicrobial and anticancer properties.
- Receptor Modulation : It interacts with specific receptors, potentially altering signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Research suggests that it may possess significant antimicrobial properties, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Case Study 1 : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Case Study 2 : In vitro tests showed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Linifanib (ABT-869) | Kinase inhibitor structure | Developed for cancer treatment; different target specificity |
| N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide | Similar phenyl substitution | Different functional group at nitrogen; moderate anticancer activity |
| 2-Fluoro-N-(2-fluoro-5-methylphenyl)benzamide | Contains an amide group | Distinct chemical reactivity; limited biological data |
Research Findings
Recent literature has provided insights into the synthesis and biological evaluation of pyrazole derivatives, including this compound.
Key Studies
- Synthesis and Evaluation : A review highlighted the synthesis pathways for pyrazole derivatives and their biological activities from 2018 to 2021, noting that compounds with similar scaffolds often exhibit varying efficacy based on structural modifications .
- Pharmacological Assessment : Another study evaluated the pharmacological profiles of several pyrazole derivatives, revealing that modifications at the phenyl ring significantly influenced their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
